(R)-2-(Benzo[b]thiophen-2-yl)-4-cyclohexyl-4,5-dihydrooxazole
CAS No.:
Cat. No.: VC13810281
Molecular Formula: C17H19NOS
Molecular Weight: 285.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H19NOS |
|---|---|
| Molecular Weight | 285.4 g/mol |
| IUPAC Name | (4R)-2-(1-benzothiophen-2-yl)-4-cyclohexyl-4,5-dihydro-1,3-oxazole |
| Standard InChI | InChI=1S/C17H19NOS/c1-2-6-12(7-3-1)14-11-19-17(18-14)16-10-13-8-4-5-9-15(13)20-16/h4-5,8-10,12,14H,1-3,6-7,11H2/t14-/m0/s1 |
| Standard InChI Key | AZMKRZALCNPMMD-AWEZNQCLSA-N |
| Isomeric SMILES | C1CCC(CC1)[C@@H]2COC(=N2)C3=CC4=CC=CC=C4S3 |
| SMILES | C1CCC(CC1)C2COC(=N2)C3=CC4=CC=CC=C4S3 |
| Canonical SMILES | C1CCC(CC1)C2COC(=N2)C3=CC4=CC=CC=C4S3 |
Introduction
(R)-2-(Benzo[b]thiophen-2-yl)-4-cyclohexyl-4,5-dihydrooxazole is a chiral organic compound with a molecular formula of C17H19NOS and a molecular weight of approximately 285.4039 g/mol . This compound belongs to the oxazole class, which is known for its diverse applications in organic synthesis and pharmaceutical research.
Synthesis and Applications
The synthesis of (R)-2-(Benzo[b]thiophen-2-yl)-4-cyclohexyl-4,5-dihydrooxazole typically involves the formation of the oxazole ring followed by the introduction of the benzo[b]thiophene moiety. Oxazoles are versatile intermediates in organic synthesis, often used in the preparation of pharmaceuticals and agrochemicals due to their ability to participate in various chemical reactions.
Applications in Research
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Pharmaceutical Research: Oxazoles are known for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. The specific application of (R)-2-(Benzo[b]thiophen-2-yl)-4-cyclohexyl-4,5-dihydrooxazole in pharmaceutical research may involve its use as a building block for more complex molecules with therapeutic potential.
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Catalysis: Oxazoline derivatives, similar to this compound, are used as ligands in asymmetric catalysis. Their chiral nature allows them to participate in reactions that produce enantiomerically pure products, which are crucial in the synthesis of pharmaceuticals and fine chemicals.
Biological Activity
| Compound | Biological Activity | IC50 Values |
|---|---|---|
| Benzo[b]thiophene Derivatives | Inhibition of TryR | 0.91 to >100 μM |
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